
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane is an organosilicon compound that features a cyclohexene ring substituted with a chlorophenyl group and a trimethylsilane group. Organosilicon compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane typically involves the reaction of a cyclohexene derivative with a chlorophenyl compound in the presence of a silylating agent. Common silylating agents include trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the chlorophenyl group or the cyclohexene ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or the trimethylsilane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alkanes, alkenes, or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds.
Biology
In biological research, organosilicon compounds are often explored for their potential as bioactive molecules or as tools for studying biological processes.
Medicine
Industry
In the industrial sector, organosilicon compounds are used in the production of materials such as silicones, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of (4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane would depend on its specific application
類似化合物との比較
Similar Compounds
(4-(2-Chlorophenyl)cyclohex-1-enyloxy)trimethylsilane: Unique due to the presence of both a chlorophenyl group and a trimethylsilane group.
(4-Phenylcyclohex-1-enyloxy)trimethylsilane: Lacks the chlorine atom, which may affect its reactivity and applications.
(4-(2-Bromophenyl)cyclohex-1-enyloxy)trimethylsilane: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
Uniqueness
The presence of the chlorophenyl group in this compound may impart unique chemical properties, such as increased reactivity in substitution reactions or specific interactions with biological targets.
特性
分子式 |
C15H21ClOSi |
|---|---|
分子量 |
280.86 g/mol |
IUPAC名 |
[4-(2-chlorophenyl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-7,10,12H,8-9,11H2,1-3H3 |
InChIキー |
GBXWWNXWUYZYMH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)

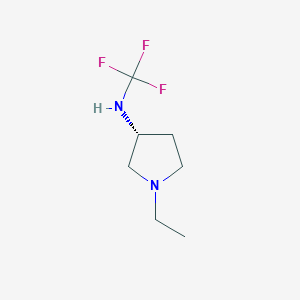

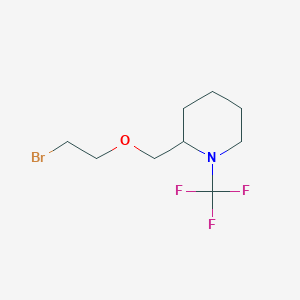

![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)

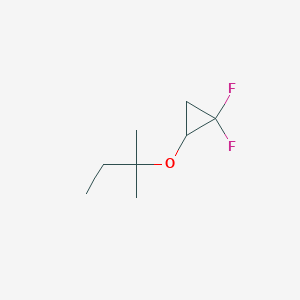
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
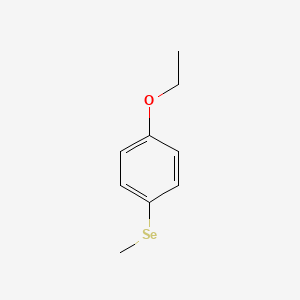
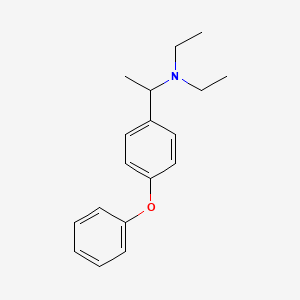
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)

